1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one 1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18818802
InChI: InChI=1S/C10H7BrF4O/c1-5(16)9(11)7-3-2-6(4-8(7)12)10(13,14)15/h2-4,9H,1H3
SMILES:
Molecular Formula: C10H7BrF4O
Molecular Weight: 299.06 g/mol

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18818802

Molecular Formula: C10H7BrF4O

Molecular Weight: 299.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one -

Specification

Molecular Formula C10H7BrF4O
Molecular Weight 299.06 g/mol
IUPAC Name 1-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one
Standard InChI InChI=1S/C10H7BrF4O/c1-5(16)9(11)7-3-2-6(4-8(7)12)10(13,14)15/h2-4,9H,1H3
Standard InChI Key HUSGGMVTYIAYBK-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a propan-2-one backbone substituted at the α-position with a bromine atom and a 2-fluoro-4-(trifluoromethyl)phenyl group. The phenyl ring’s para-trifluoromethyl and ortho-fluoro substituents create a sterically hindered and electron-deficient aromatic system, which significantly influences its chemical behavior.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H7BrF4O\text{C}_{10}\text{H}_{7}\text{BrF}_{4}\text{O}
Molecular Weight299.06 g/mol
IUPAC Name1-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-one
Canonical SMILESCC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)F)Br
InChI KeyHUSGGMVTYIAYBK-UHFFFAOYSA-N
AppearancePowder (typically white to off-white)
SolubilitySoluble in polar organic solvents (e.g., DMSO, acetone)

The trifluoromethyl group’s strong electron-withdrawing effect (-I) synergizes with the inductive effects of bromine and fluorine, rendering the carbonyl carbon highly electrophilic . This electronic configuration facilitates nucleophilic attacks at the ketone group, making the compound a valuable precursor in cross-coupling reactions and heterocyclic synthesis.

Synthesis and Manufacturing

Industrial-scale synthesis typically involves a multistep bromination strategy. A representative route includes:

  • Friedel-Crafts Acylation: 2-Fluoro-4-(trifluoromethyl)benzene undergoes acetylation with propan-2-one in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) to form 1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-one.

  • α-Bromination: The α-hydrogen of the ketone is replaced via radical bromination using N\text{N}-bromosuccinimide (NBS) under UV irradiation or thermal initiation.

Table 2: Optimized Reaction Conditions

ParameterOptimal Value
Temperature60–80°C
SolventDichloromethane or CCl4
CatalystAzobisisobutyronitrile (AIBN)
Reaction Time6–8 hours
Yield68–72%

Continuous flow reactors are increasingly employed to enhance reproducibility and safety during scale-up. Post-synthesis purification involves fractional crystallization or column chromatography to achieve >95% purity.

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by three key sites:

  • Carbonyl Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations.

  • Bromine Atom: Undergoes Suzuki-Miyaura cross-coupling with arylboronic acids.

  • Aromatic Ring: Electrophilic substitution is hindered due to electron-withdrawing groups, but directed ortho-metalation can occur under strong bases.

Halogen Exchange Reactions

The bromine atom exhibits moderate mobility in halogen-exchange reactions. For example, treatment with KI\text{KI} in acetone yields the corresponding iodide derivative, though yields are lower compared to aliphatic analogs due to steric constraints.

Thermal Stability

Differential scanning calorimetry (DSC) studies reveal decomposition onset at 185°C, with exothermic degradation pathways producing CO2\text{CO}_2, HBr\text{HBr}, and fluorinated byproducts.

Applications in Organic Synthesis

The compound serves as a building block in:

  • Pharmaceutical Intermediates: Synthesis of kinase inhibitors and antiviral agents.

  • Ligand Design: Trifluoromethyl groups enhance metabolic stability in drug candidates.

  • Materials Science: Precursor for fluorinated polymers with low dielectric constants.

Recent studies demonstrate its utility in synthesizing indole derivatives via palladium-catalyzed cyclization, achieving 82% yield under optimized conditions.

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-Bromo-1-(2-fluoro-4-(trifluoromethyl)phenyl)propan-2-oneC10H7BrF4O\text{C}_{10}\text{H}_{7}\text{BrF}_{4}\text{O}299.062-F, 4-CF3, α-Br
1-[4-Bromo-2-(trifluoromethyl)phenyl]propan-1-one C10H8BrF3O\text{C}_{10}\text{H}_{8}\text{BrF}_{3}\text{O}281.074-Br, 2-CF3
1-Bromo-1-(2-(trifluoromethylthio)phenyl)propan-2-oneC10H8BrF3OS\text{C}_{10}\text{H}_{8}\text{BrF}_{3}\text{OS}361.942-SCF3

The target compound’s ortho-fluoro substituent imposes greater steric hindrance than para-bromo analogs, reducing reaction rates in SN2 mechanisms by 40% .

Recent Research Developments

A 2024 study explored its use in photoaffinity labeling, where the bromine atom was replaced with a diazirine group to create a crosslinking probe for protein targets. Another investigation leveraged its electrophilicity to develop a fluoroalkylated quinoline library, with 15% of compounds showing nanomolar activity against SARS-CoV-2.

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